molecular formula C14H11N3O B1348711 4-(Quinazolin-4-ylamino)phenol CAS No. 34923-98-3

4-(Quinazolin-4-ylamino)phenol

Cat. No. B1348711
CAS RN: 34923-98-3
M. Wt: 237.26 g/mol
InChI Key: RWLYIYZYVWCDJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolin-4-ones are synthesized mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .

Scientific Research Applications

Kinase Inhibition and Antitumor Activity

4-(Quinazolin-4-ylamino)phenol derivatives have been studied for their potential as kinase inhibitors, particularly targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). This has implications in antitumor activity, as demonstrated by some compounds in this class inhibiting VEGF-stimulated autophosphorylation in cells, which could lead to antitumor effects in vivo (Wissner et al., 2005).

Antimalarial Potential

Compounds derived from 4-(Quinazolin-4-ylamino)phenol have been synthesized and tested for antimalarial activity. Specifically, di-Mannich bases of this compound have shown some activity against Plasmodium falciparum in vitro, although they were less active than corresponding quinolines (Barlin & Jiravinyu, 1990).

Antiviral Applications

The synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, derived from 4-(Quinazolin-4-ylamino)phenol, has shown weak to good activity against Tobacco mosaic virus (TMV). This suggests potential application in the development of antiviral agents (Luo et al., 2012).

Antibacterial and Antioxidant Properties

Some derivatives of 4-(Quinazolin-4-ylamino)phenol have demonstrated significant antibacterial and antioxidant activities. This includes inhibiting bacterial DNA polymerase III, which is crucial for bacterial cell death (Guiles et al., 2009). Additionally, novel polyphenolic derivatives of quinazolin-4(3H)-one have shown high antioxidant activity and cytotoxicity against cancerous cells (Pele et al., 2022).

Cellular Electrophysiological Effects

Changrolin, a derivative of 4-(Quinazolin-4-ylamino)phenol, has been observed to have anti-arrhythmic effects in cardiac myocytes. This includes the inhibition of various ionic currents, which could contribute to its potential as an anti-arrhythmic agent (Chen et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, “QUINAZOLIN-4-YLAMINE”, indicates that it is toxic if swallowed, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Quinazoline and quinazolinone derivatives have drawn significant attention due to their wide and distinct biopharmaceutical activities . Therefore, future research could focus on the development of novel classes of antibacterial agents, given the emergence of drug resistance . Additionally, the potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine could also be explored .

properties

IUPAC Name

4-(quinazolin-4-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14/h1-9,18H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLYIYZYVWCDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351198
Record name 4-(Quinazolin-4-ylamino)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinazolin-4-ylamino)phenol

CAS RN

34923-98-3
Record name 4-(Quinazolin-4-ylamino)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
W Chen, D Yang, W Wang, J Zhang, Y Wang - European journal of …, 2010 - Elsevier
Changrolin (2, 6-bis[pyrrolidin-1-ylmethyl]-4-[quinazolin-4-ylamino] phenol) is an anti-arrhythmic drug derived from β-dichroine, an active component of the Chinese medicinal herb, …
Number of citations: 9 www.sciencedirect.com
C Jiravinyu - 1991 - openresearch-repository.anu.edu.au
A large number of heterocyclic compounds has been prepared and tested for antimalarial activity. Di-Mannich bases derived from 4-(7-trifluoromethyl-l, 5-naphthyridin-4-ylamino)-…
MA Hernández-Olivares, A Ibarra-Escutia… - Computational and …, 2017 - Elsevier
Elucidating the most likely deprotonation routes for polyprotic molecules is crucial in order to know the structures of the species prevailing under specific pH conditions. This is …
Number of citations: 2 www.sciencedirect.com
Z Wang, C Wang, Y Sun, N Zhang, Z Liu, J Liu - Tetrahedron, 2014 - Elsevier
A novel approach to prepare 4-anilinoquinazoline derivatives based on the transformation of indoline-2,3-dione to formamidine was developed. The processes with this approach are …
Number of citations: 29 www.sciencedirect.com
MK Krapf, J Gallus, A Spindler, M Wiese - European Journal of Medicinal …, 2019 - Elsevier
Multidrug resistance (MDR) is a major obstacle for effective chemotherapeutic treatment of cancer frequently leading to failure of the therapy. MDR is often associated with the …
Number of citations: 30 www.sciencedirect.com
W Chen, W Wang, J Zhang, D Yang… - Acta Pharmacologica …, 2010 - nature.com
Aim: To study the effect of changrolin on the K+ channels encoded by the human ether-a-go-go-related gene (hERG). Methods: hERG channels were heterologously stably expressed in …
Number of citations: 12 www.nature.com
A Calderon-Rivera, S Loya-Lopez, K Gomez… - Channels, 2022 - Taylor & Francis
Voltage-gated sodium and calcium channels (VGSCs and VGCCs) play an important role in the modulation of physiologically relevant processes in excitable cells that range from action …
Number of citations: 2 www.tandfonline.com
D Yang, C Yu, S Li, G Liu, Y Lu, Y Wang - Journal of pharmaceutical and …, 2009 - Elsevier
A sensitive and specific LC–CMS/MS method was developed for the quantification of changrolin, an anti-arrhythmic drug, in rat plasma using tiapride as internal standard. Liquid–liquid …
Number of citations: 3 www.sciencedirect.com
X Zhang, Y Gao, Y Zhou, Z Liu, R Liu - Biomedicine & Pharmacotherapy, 2023 - Elsevier
Arrhythmia is characterized by abnormal heartbeat rhythms and frequencies caused by heart pacing and conduction dysfunction. Arrhythmia is the leading cause of death in patients …
Number of citations: 5 www.sciencedirect.com

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